molecular formula C21H14O6 B580207 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde CAS No. 127784-18-3

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

Cat. No. B580207
CAS RN: 127784-18-3
M. Wt: 362.337
InChI Key: ZFYDPUCGXQSCIM-UHFFFAOYSA-N
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Description

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde, also known as 2,4-BHB, is a unique benzaldehyde compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. 2,4-BHB has been used in various fields, including organic chemistry, biochemistry, pharmacology, and materials science. It has been used as an intermediate in the synthesis of various compounds, as well as an inhibitor of enzymes and an antioxidant.

Scientific Research Applications

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has been used in numerous scientific research applications. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and fragrances. It has been used as an inhibitor of enzymes, such as monoamine oxidase, and as an antioxidant. It has also been used in the synthesis of polymers and as a reagent in organic synthesis.

Mechanism of Action

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde acts as an inhibitor of enzymes, such as monoamine oxidase, by binding to the active site of the enzyme and blocking its activity. It also acts as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable, making it suitable for use in long-term experiments. However, it is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is promising, with a variety of potential applications in the fields of organic chemistry, biochemistry, pharmacology, and materials science. One potential application is in the development of new pharmaceuticals and fragrances. Another potential application is in the development of new polymers and materials. Additionally, 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde could be used as a reagent in organic synthesis, as an inhibitor of enzymes, or as an antioxidant. Finally, further research is needed to understand the biochemical and physiological effects of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde.

Synthesis Methods

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde can be synthesized through a variety of methods. One of the most common methods involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to give 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde. Another method involves the reaction of benzaldehyde with 4-hydroxybenzoyl chloride in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to yield 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde.

properties

{ "1. Design of Synthesis Pathway": "The synthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde can be achieved through a multi-step reaction pathway starting with the compound 2,4-dihydroxybenzaldehyde. The first step involves the protection of the hydroxyl groups on the benzene ring with benzoyl chloride to form 2,4-bis(benzoyloxy)benzaldehyde. The next step involves the selective reduction of the aldehyde group to a hydroxyl group using sodium borohydride. The final step involves the removal of the benzoyl protecting groups using a basic solution of sodium hydroxide to yield the desired compound.", "2. Starting Materials": ["2,4-dihydroxybenzaldehyde", "Benzoyl chloride", "Sodium borohydride", "Sodium hydroxide"], "3. Reaction Steps": ["Step 1: Protection of hydroxyl groups with benzoyl chloride in the presence of a base catalyst", "Step 2: Reduction of aldehyde group to a hydroxyl group using sodium borohydride", "Step 3: Deprotection of benzoyl groups using sodium hydroxide in aqueous solution"] }

CAS RN

127784-18-3

Product Name

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

Molecular Formula

C21H14O6

Molecular Weight

362.337

IUPAC Name

(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate

InChI

InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H

InChI Key

ZFYDPUCGXQSCIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O

Origin of Product

United States

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